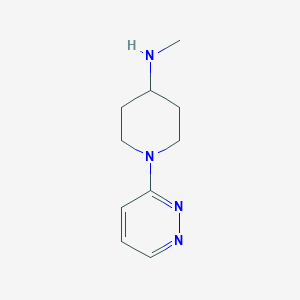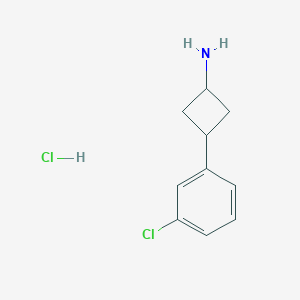
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
Overview
Description
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (3-Chlorophenylcyclobutan-1-amine hydrochloride) is an organic compound belonging to the group of cyclobutanes. It is a white crystalline solid with a molecular formula of C10H13ClN2•HCl and a molecular weight of 224.68 g/mol. 3-Chlorophenylcyclobutan-1-amine hydrochloride has been used in various scientific research applications, including drug discovery and development, molecular biology, and biochemistry.
Scientific Research Applications
Synthesis of Methanoproline Analogues
Research by Rammeloo, Stevens, and de Kimpe (2002) introduced a novel two-step synthetic approach towards 3-(chloromethyl)cyclobutanone, used in synthesizing 2,4-methanoproline analogues. This approach involves a reversible addition of hydrogen cyanide onto imines, crucial for ring closure, which can be converted to corresponding amines, indicating potential applications in the synthesis of complex organic compounds (Rammeloo, Stevens, & de Kimpe, 2002).
Photodimerization Studies
Busetti et al. (1980) examined the crystal structure of 1,3-trans-bis(4-chlorophenyl)2,4-trans-di(4-pyridyl)cyclobutane, a photodimer of 4'-chloro-4-Styrylpyridine. The study provides insights into the dimerization process and the structural configuration of such compounds, contributing to the understanding of photoreactive cyclobutane derivatives (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Organocatalyzed Michael Addition
Patora-Komisarska et al. (2011) investigated the amine-catalyzed Michael addition of aldehydes to nitro alkenes. The study revealed the formation of amino-nitro-cyclobutane as a crucial step, indicating a potential application in catalysis and synthesis reactions involving cyclobutane derivatives (Patora-Komisarska et al., 2011).
Hydroamination of Trisubstituted Alkenes
Feng, Hao, Liu, and Buchwald (2019) focused on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination. This method is significant for producing biologically active compounds, showcasing the role of cyclobutane derivatives in advanced organic synthesis (Feng, Hao, Liu, & Buchwald, 2019).
Kinetic Studies of Thionocarbonates with Alicyclic Amines
Castro et al. (2001) conducted kinetic studies of the reactions between thionocarbonates and alicyclic amines, providing fundamental insights into reaction mechanisms and rates. Such studies enhance the understanding of cyclobutane-related reactions in synthetic chemistry (Castro, Leandro, Quesieh, & Santos, 2001).
Synthesis of VLA-4 Antagonists
Brand, de Candole, and Brown (2003) reported the synthesis of 3-aminocyclobut-2-en-1-ones as potent VLA-4 antagonists. This highlights the role of cyclobutane derivatives in the development of new pharmaceutical compounds (Brand, de Candole, & Brown, 2003).
properties
IUPAC Name |
3-(3-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHUFRDIUPBUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1807939-90-7 | |
| Record name | 3-(3-chlorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



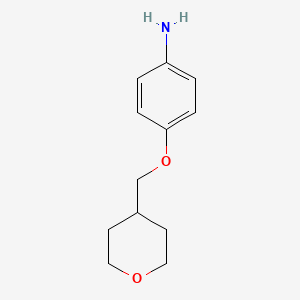
![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)
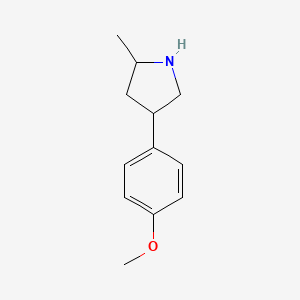
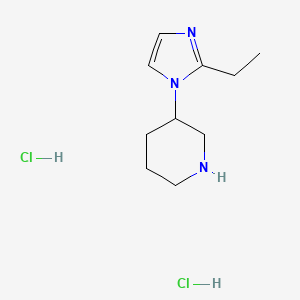
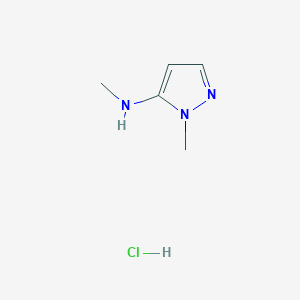
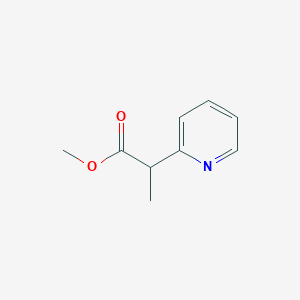
![3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423488.png)
![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)
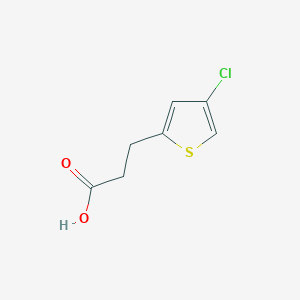
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)
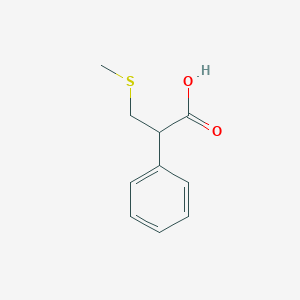
![2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1423501.png)
